molecular formula C25H25F3O8 B11644374 2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11644374
M. Wt: 510.5 g/mol
InChI Key: KMLVQXBWLDKBAX-UHFFFAOYSA-N
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Description

2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with various functional groups, including ethoxyethyl, dimethoxyphenyl, and trifluoromethyl groups. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromen ring system through a cyclization reaction. This is followed by the introduction of the ethoxyethyl group via an etherification reaction. The dimethoxyphenyl and trifluoromethyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the esterification of the chromen derivative with 2-ethoxyethyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives. Substitution reactions can result in a variety of functionalized chromen derivatives.

Scientific Research Applications

2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different conditions.

    Biology: Researchers investigate its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
  • 2-ethoxyethyl 2-{[3-(2,4-dichlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Uniqueness

The uniqueness of 2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate lies in its specific substitution pattern on the chromen ring. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25F3O8

Molecular Weight

510.5 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C25H25F3O8/c1-5-33-10-11-34-24(30)14(2)35-16-7-8-17-19(13-16)36-23(25(26,27)28)21(22(17)29)15-6-9-18(31-3)20(12-15)32-4/h6-9,12-14H,5,10-11H2,1-4H3

InChI Key

KMLVQXBWLDKBAX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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